Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl indoline-3-carboxylate is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl indoline-3-carboxylate typically involves multi-component reactions. One common method is the three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by Brønsted acidic ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate and 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield of the desired product, achieving high yields ranging from 80% to 98% .
Industrial Production Methods
Industrial production methods for (S)-Ethyl indoline-3-carboxylate are not well-documented in the literature. the use of scalable multi-component reactions and efficient catalysts such as ionic liquids suggests potential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl indoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.
Scientific Research Applications
(S)-Ethyl indoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Indoline derivatives, including (S)-Ethyl indoline-3-carboxylate, are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: A related compound with similar structural features but different biological activities.
Indoline-2-carboxylate: Another indoline derivative with distinct chemical properties and applications.
Ethyl indole-3-carboxylate: Similar in structure but with an indole core instead of an indoline core.
Uniqueness
(S)-Ethyl indoline-3-carboxylate is unique due to its specific stereochemistry and the presence of the ethyl ester group
Properties
CAS No. |
83234-86-0 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3/t9-/m1/s1 |
InChI Key |
AMXYINYUZBCGGG-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC2=CC=CC=C12 |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.